

N-Methyl-L-prolinol: A Versatile Chiral Auxiliary in Asymmetric Synthesis

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Compound of Interest

Compound Name: *N*-Methyl-L-prolinol

Cat. No.: B1298673

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-L-prolinol, a chiral amino alcohol derived from the naturally abundant amino acid L-proline, has emerged as a valuable and versatile chiral auxiliary in modern organic synthesis. [1][2] Its rigid pyrrolidine scaffold and stereochemically defined hydroxyl and N-methyl groups provide a powerful platform for inducing asymmetry in a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of **N-Methyl-L-prolinol** as a chiral auxiliary, with a focus on asymmetric alkylations, aldol reactions, and Michael additions. The information is intended to guide researchers in leveraging this auxiliary for the stereoselective synthesis of chiral molecules, a critical aspect of pharmaceutical and fine chemical development.

Physicochemical Properties

Property	Value
CAS Number	34381-71-0
Molecular Formula	C6H13NO
Molecular Weight	115.17 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	67-69 °C at 12 mmHg
Density	0.968 g/mL at 25 °C
Refractive Index	n _{20/D} 1.469
Storage	2-8 °C

Applications in Asymmetric Synthesis

N-Methyl-L-prolinol is a precursor for a variety of successful organocatalysts and can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[3] The auxiliary is subsequently removed, yielding the desired enantiomerically enriched product. Key applications include:

- **Asymmetric Alkylation:** Amides and hydrazones derived from **N-Methyl-L-prolinol** undergo highly diastereoselective alkylation reactions.
- **Asymmetric Aldol Reactions:** Chiral amides formed from **N-Methyl-L-prolinol** can be converted into their corresponding enolates, which then react with aldehydes with high facial selectivity.
- **Asymmetric Michael Additions:** Derivatives of **N-Methyl-L-prolinol** are effective in catalyzing the conjugate addition of nucleophiles to α,β -unsaturated systems.[3]

The stereochemical control exerted by the **N-Methyl-L-prolinol** auxiliary is generally attributed to the formation of a rigid, chelation-controlled transition state. This directs the approach of the electrophile or nucleophile to one face of the reactive intermediate.

Quantitative Data Summary

The following tables summarize quantitative data from reactions utilizing derivatives of **N-Methyl-L-prolinol** as chiral auxiliaries or catalysts. It is important to note that while direct data for **N-Methyl-L-prolinol** is limited in readily available literature, the data for its close derivatives provide a strong indication of its potential and the expected levels of stereoselectivity.

Table 1: Asymmetric Michael Addition Catalyzed by a Silyl Ether Derivative of **N-Methyl-L-prolinol**[3]

Aldehyde	Nitroalkene	Solvent	Catalyst Loading (mol%)	Time (h)	Yield (%)	Diastereomeric Ratio (syn:anti)	Enantiomeric Excess (ee, %)
Propanal	trans- β -nitrostyrene	CH ₂ Cl ₂	10	7	99	75:25	79

Experimental Protocols

The following are detailed protocols for the synthesis of **N-Methyl-L-prolinol** and its application in a representative asymmetric alkylation, including attachment and cleavage of the auxiliary.

Protocol 1: Synthesis of N-Methyl-L-prolinol from L-Proline[1][4]

This two-step procedure involves the formation of N-formylproline followed by its reduction.

Step 1: Synthesis of (S)-(-)-N-Formylproline

- Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid in a flask, maintaining the temperature between 5-10 °C using an ice bath.
- Slowly add 30 mL of acetic anhydride to the solution while stirring.
- Continue stirring the reaction mixture for 2 hours at room temperature.

- Quench the reaction by adding 35 mL of ice-cold water.
- Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a viscous, light yellow oil. This product can be used in the next step without further purification.

Step 2: Reduction of (S)-(-)-N-Formylproline to **N-Methyl-L-prolinol**

- Under a nitrogen atmosphere, slowly add a solution of the crude (S)-(-)-N-formylproline in 20 mL of tetrahydrofuran (THF) to a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride (LiAlH₄) in 125 mL of THF. Control the addition rate to maintain a gentle reflux.
- After the addition is complete, continue to reflux the reaction mixture for 48 hours.
- Cool the reaction to room temperature and carefully quench it by the sequential addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide solution, and 25 mL of water.
- Filter the resulting off-white mixture and dry the filtrate over anhydrous magnesium sulfate.
- Concentrate the filtrate under reduced pressure to obtain an oil.
- Purify the crude product by bulb-to-bulb distillation (oven temperature 40-55 °C, 0.15 Torr) to afford **N-Methyl-L-prolinol**.

Protocol 2: Representative Asymmetric Alkylation using a Prolinol-derived Auxiliary

This protocol is a generalized procedure adapted from methods used for prolinol-derived auxiliaries and can be applied to amides of **N-Methyl-L-prolinol**.

Step 1: Attachment of the Chiral Auxiliary (Amide Formation)

- To a solution of **N-Methyl-L-prolinol** (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude N-acyl-**N-Methyl-L-prolinol** derivative by silica gel chromatography.

Step 2: Diastereoselective Alkylation

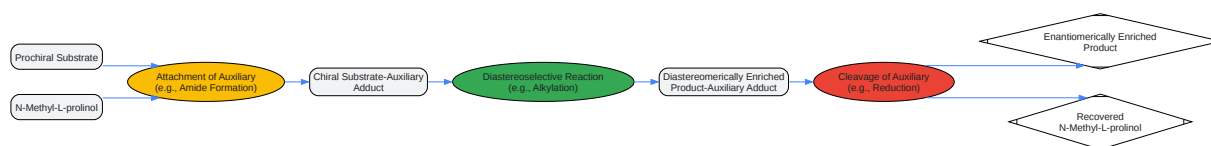
- Dissolve the N-acyl-**N-Methyl-L-prolinol** derivative (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) to form the enolate. Stir the mixture at -78 °C for 1 hour.
- Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution.
- Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
- Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the product by silica gel chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary (Reductive Cleavage)

- To a stirred suspension of LiAlH_4 (2.0-3.0 eq) in anhydrous diethyl ether or THF at 0 °C under a nitrogen atmosphere, add a solution of the alkylated N-acyl-**N-Methyl-L-prolinol** derivative (1.0 eq) in the same solvent dropwise.
- Allow the reaction mixture to stir at room temperature for 12-24 hours.
- Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water (Fieser workup).
- Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.
- Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chiral product (alcohol or amine, depending on the substrate). The **N-Methyl-L-prolinol** auxiliary can often be recovered from the aqueous layer or the precipitate.

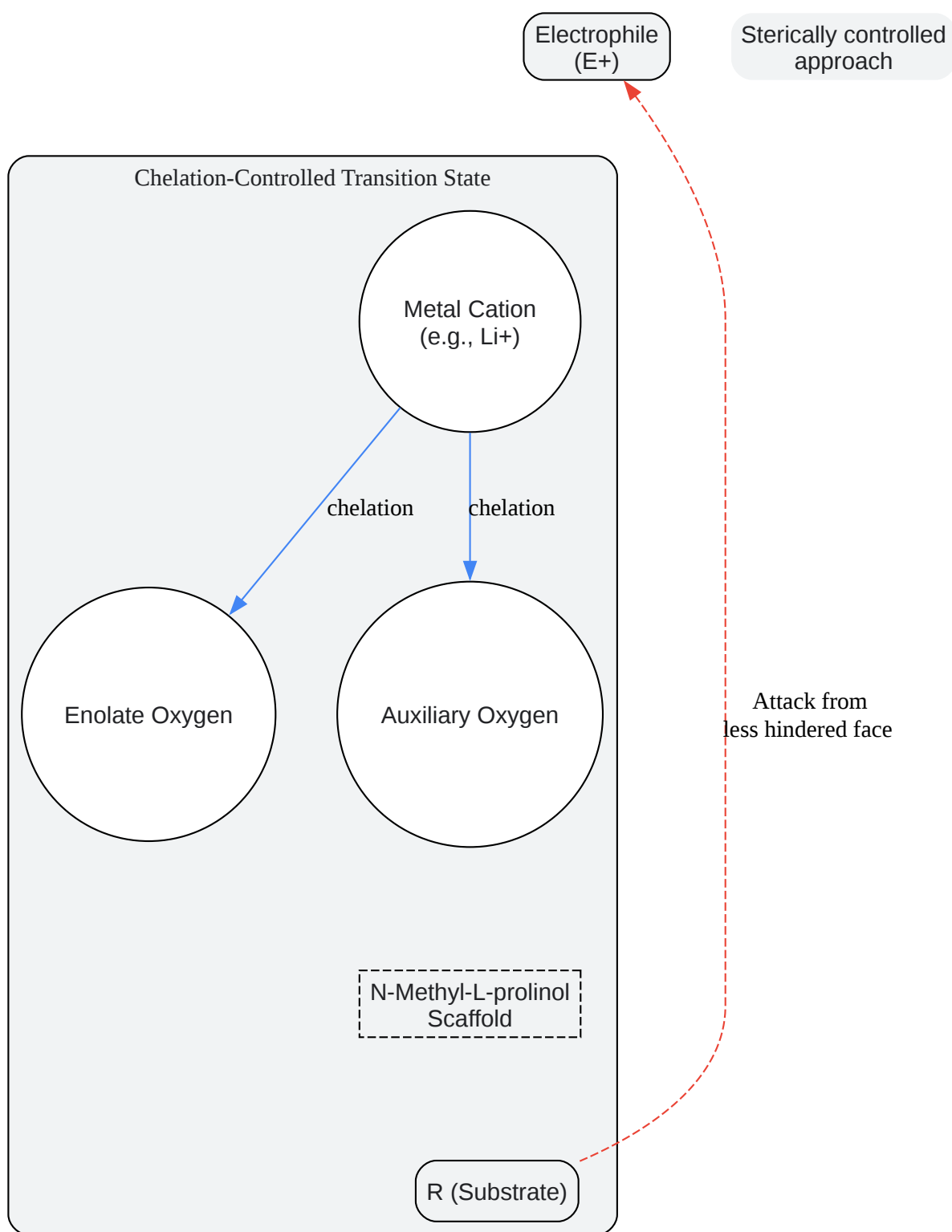
Visualizations

The following diagrams illustrate the general workflow and a conceptual model for stereochemical control when using **N-Methyl-L-prolinol** as a chiral auxiliary.



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General workflow for asymmetric synthesis using **N-Methyl-L-prolinol**.



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Conceptual model of stereochemical control via a chelated transition state.

Conclusion

N-Methyl-L-prolinol is a highly effective and practical chiral auxiliary for a range of asymmetric transformations. Its straightforward synthesis from L-proline and the reliable stereocontrol it imparts make it an attractive tool for the synthesis of complex chiral molecules in both academic and industrial settings. The protocols and data presented herein provide a solid foundation for the application of **N-Methyl-L-prolinol** in asymmetric synthesis, empowering researchers to achieve high levels of stereoselectivity in their synthetic endeavors.

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